molecular formula C14H17ClN2O B7511726 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine

1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine

Cat. No.: B7511726
M. Wt: 264.75 g/mol
InChI Key: HALIZLVAYZZAAT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 2-chlorophenyl group and a cyclopropanecarbonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine typically involves the reaction of 2-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with cyclopropanecarbonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various pharmacological effects, such as inhibition of microbial growth or modulation of neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)piperazine: Lacks the cyclopropanecarbonyl group.

    4-Cyclopropanecarbonylpiperazine: Lacks the 2-chlorophenyl group.

    1-(2-Fluorophenyl)-4-cyclopropanecarbonylpiperazine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is unique due to the presence of both the 2-chlorophenyl and cyclopropanecarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-12-3-1-2-4-13(12)16-7-9-17(10-8-16)14(18)11-5-6-11/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALIZLVAYZZAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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